molecular formula C27H34N2O4 B4983764 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B4983764
M. Wt: 450.6 g/mol
InChI Key: DOWRQQAPZWNWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as ABMP, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves its interaction with the sigma-1 receptor. 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine binds to the receptor and modulates its activity, leading to changes in cellular processes such as calcium signaling, ion channel activity, and neurotransmitter release. This modulation of the sigma-1 receptor may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, which may have implications for the treatment of depression and other mood disorders. 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptors. However, one limitation of using 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its relatively low affinity for the sigma-1 receptor compared to other compounds, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One direction is the development of more potent and selective sigma-1 receptor modulators based on the structure of 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. Another direction is the investigation of the therapeutic potential of 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in animal models of neurological disorders. Additionally, the role of the sigma-1 receptor in other cellular processes, such as protein folding and endoplasmic reticulum stress, may be further explored using 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine as a tool.

Synthesis Methods

The synthesis of 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves several steps, including the reaction of 2-(allyloxy)benzyl chloride with 4-(5-methoxy-2-nitrophenoxy)piperidine, followed by reduction with sodium borohydride and subsequent reaction with pyrrolidine-1-carboxylic acid. The final product is obtained through purification and recrystallization.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. 1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

[4-methoxy-2-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4/c1-3-18-32-25-9-5-4-8-21(25)20-28-16-12-22(13-17-28)33-26-19-23(31-2)10-11-24(26)27(30)29-14-6-7-15-29/h3-5,8-11,19,22H,1,6-7,12-18,20H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWRQQAPZWNWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC4=CC=CC=C4OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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